4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound with the molecular formula C27H29N3O3 It is characterized by the presence of an ethoxy group, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The intermediate is then reacted with 4-bromoaniline to attach the phenyl group.
Introduction of the Ethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-ylmethylbenzoic Acid: Similar in structure but lacks the ethoxy group.
4-Hydroxyphenylpiperazinylphenylcarbamate: Contains a hydroxy group instead of an ethoxy group.
2-Methylbenzoylpiperazinylphenylbenzamide: Similar structure with a different substitution pattern on the benzoyl group.
Uniqueness
4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-3-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-20(2)5-7-22/h4-15H,3,16-19H2,1-2H3,(H,28,31) |
InChI Key |
UOSPWQUNSVSFCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.